

1-(Piperazin-1-yl)propan-1-one molecular weight and formula

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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)propan-1-one

Cat. No.: B1364791

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An In-depth Technical Guide to **1-(Piperazin-1-yl)propan-1-one**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(Piperazin-1-yl)propan-1-one**, a heterocyclic compound featuring the versatile piperazine scaffold. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its physicochemical properties and its ability to serve as a versatile linker or pharmacophore.^[1] This document details the fundamental molecular and physical properties of **1-(Piperazin-1-yl)propan-1-one**, provides a detailed, field-proven protocol for its synthesis via acylation of piperazine, and discusses its potential applications in drug discovery and development. The guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a technical understanding of this compound and its derivatives.

Introduction to 1-(Piperazin-1-yl)propan-1-one

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.^[2] Its unique structural and acid-base properties have made it a privileged scaffold in modern drug design. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles. Consequently, the piperazine nucleus is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas.^[1]

1-(Piperazin-1-yl)propan-1-one is a monosubstituted piperazine derivative. One of the nitrogen atoms is acylated with a propanoyl group, while the other remains a secondary amine. This secondary amine provides a reactive handle for further chemical modifications, making the compound a valuable building block for creating more complex molecules and chemical libraries. Understanding the synthesis, properties, and potential of this specific synthon is crucial for its effective utilization in research and development.

Physicochemical Properties

The fundamental properties of **1-(Piperazin-1-yl)propan-1-one** are summarized below. This data is critical for planning synthetic transformations, purification procedures, and formulation studies.

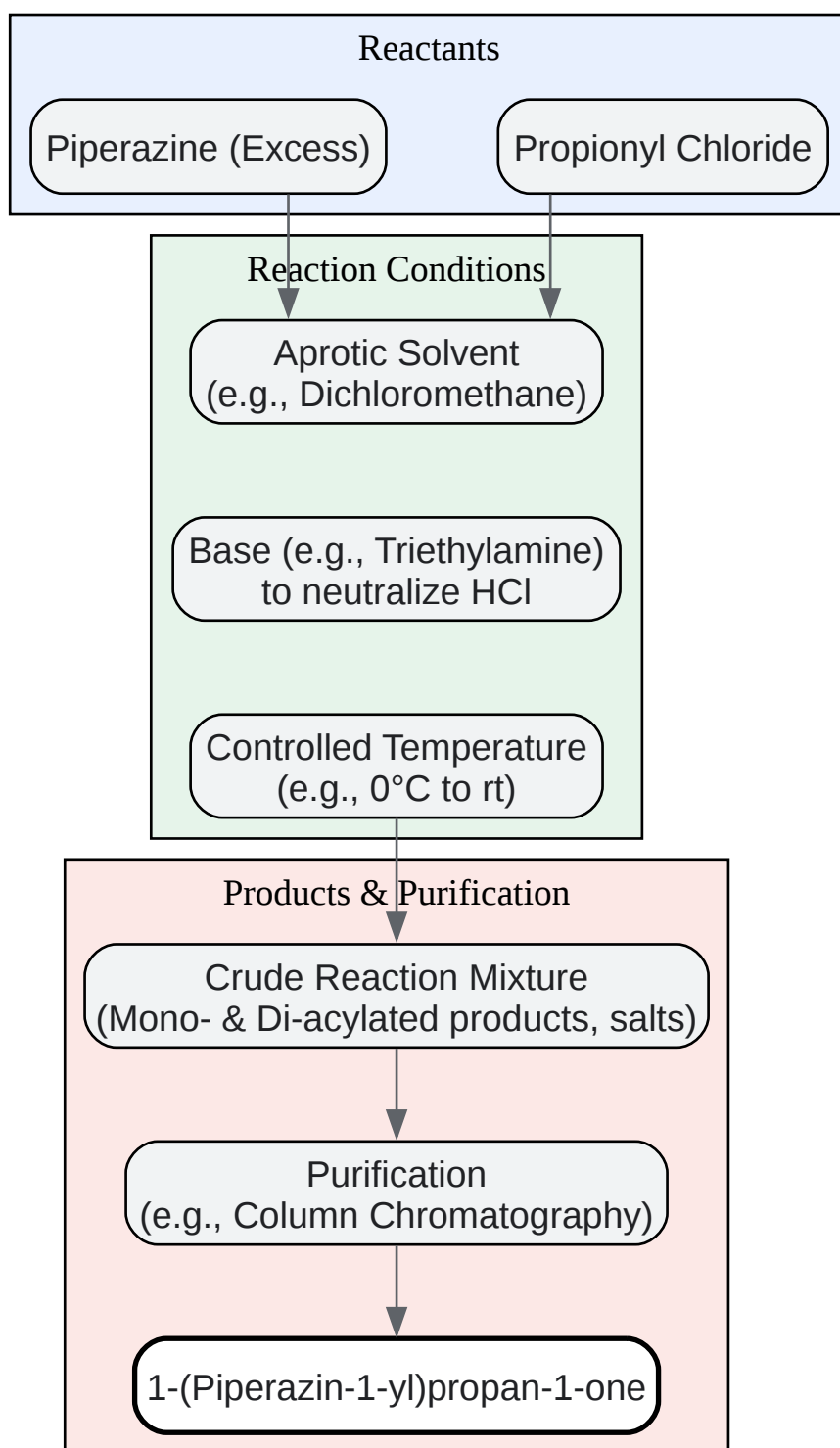
Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[3]
IUPAC Name	1-(piperazin-1-yl)propan-1-one	PubChem[3]
Molecular Weight	142.20 g/mol	-
CAS Number	384437-5	PubChem[3]

Note: The molecular weight is calculated based on the provided molecular formula.

Synthesis and Mechanism

The most direct and common method for synthesizing **1-(Piperazin-1-yl)propan-1-one** is the acylation of piperazine with a suitable propanoylating agent, such as propionyl chloride or propionic anhydride. The key challenge in this synthesis is achieving mono-acylation, as the presence of two reactive secondary amines in piperazine can easily lead to the formation of the di-acylated byproduct.

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **1-(Piperazin-1-yl)propan-1-one**.

Detailed Experimental Protocol

Objective: To synthesize **1-(Piperazin-1-yl)propan-1-one** via mono-acylation of piperazine.

Materials:

- Piperazine
- Propionyl chloride
- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (4 equivalents) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
 - **Expertise & Experience:** Using a significant excess of piperazine is a key strategy to favor mono-acylation over di-acylation. The excess piperazine statistically increases the likelihood that a molecule of propionyl chloride will react with an unreacted piperazine molecule rather than the already acylated product.
- **Addition of Reagents:** Add triethylamine (1.1 equivalents) to the solution. Slowly add a solution of propionyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C .

- Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the piperazine nitrogens, which would render them unreactive. Slow addition at low temperature helps to control the exothermic reaction and minimize side product formation.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
 - Trustworthiness: The aqueous work-up is a self-validating system to remove the triethylamine hydrochloride salt, excess piperazine, and any remaining unreacted reagents. The bicarbonate wash ensures all acidic components are neutralized.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to separate the desired mono-acylated product from unreacted piperazine and the di-acylated byproduct.
- Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Characterization

To ensure the synthesized compound is the correct structure and of high purity, a suite of analytical techniques is employed.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the structure and chemical environment of the hydrogen atoms. For **1-(Piperazin-1-yl)propan-1-one**, one would expect to see signals corresponding to the ethyl group protons

(a triplet and a quartet), and distinct signals for the protons on the piperazine ring. The protons on the carbon atoms adjacent to the amide nitrogen will appear at a different chemical shift than those adjacent to the secondary amine.

- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** This provides information on the carbon skeleton. Key signals would include the carbonyl carbon of the amide, the carbons of the ethyl group, and the four distinct carbons of the piperazine ring.
- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound. The expected molecular ion peak $[M+H]^+$ would correspond to the molecular formula $C_7H_{14}N_2O$.
- **Infrared (IR) Spectroscopy:** This is used to identify functional groups. A strong absorption band around 1640 cm^{-1} is characteristic of the C=O stretch of the tertiary amide. The N-H stretch of the secondary amine in the piperazine ring would also be observable.

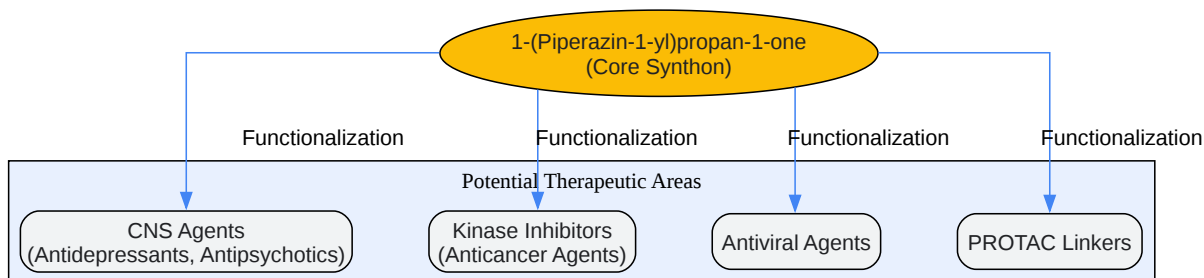
Applications in Research and Drug Development

While **1-(Piperazin-1-yl)propan-1-one** may not be an end-drug itself, it is a highly valuable intermediate for the synthesis of pharmacologically active agents.^[4] The piperazine scaffold is a well-established pharmacophore that can interact with various biological targets and improve the pharmacokinetic properties of a drug candidate.

Role as a Synthetic Building Block

The true utility of **1-(Piperazin-1-yl)propan-1-one** lies in its secondary amine, which serves as a nucleophilic site for further functionalization. This allows for its incorporation into larger molecules through reactions such as:

- **Reductive Amination:** Reaction with aldehydes or ketones.
- **Nucleophilic Aromatic Substitution (S_NAr):** Reaction with activated aryl halides.
- **Buchwald-Hartwig Amination:** Palladium-catalyzed coupling with aryl halides or triflates.^[1]
- **Amide Bond Formation:** Acylation with other carboxylic acids or their derivatives.



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Caption: Potential applications derived from the **1-(Piperazin-1-yl)propan-1-one** core structure.

Precedent in Medicinal Chemistry

The piperazine moiety is integral to drugs targeting the central nervous system (CNS), often found in antipsychotics and antidepressants. The basicity of the distal nitrogen can be crucial for interacting with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[5] Furthermore, piperazine-containing compounds are widely explored as kinase inhibitors in oncology.[1] The linker properties of the piperazine ring are also utilized in the design of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. Derivatives of **1-(Piperazin-1-yl)propan-1-one** are logical candidates for inclusion in screening libraries for these and other therapeutic targets.

Conclusion

1-(Piperazin-1-yl)propan-1-one is a foundational building block in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven versatility of the piperazine scaffold, makes it an attractive starting material for developing novel therapeutics. This guide has provided a detailed overview of its properties, a robust and logical synthetic protocol, and an exploration of its potential applications, offering researchers and scientists a solid technical basis for utilizing this compound in their work.

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